2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide is a chemical compound with the molecular formula C6H3F3N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitro-2-pyrimidinamine and 2,2,2-trifluoroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Steps: The 5-nitro-2-pyrimidinamine is first reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction mixture is then stirred at a controlled temperature, typically around 0-5°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2,2,2-trifluoro-N-(5-amino-2-pyrimidinyl)acetamide.
Scientific Research Applications
2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(1-methyl-2-phenylethyl)acetamide
- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide is unique due to the presence of both trifluoromethyl and nitropyrimidinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
658-77-5 |
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Molecular Formula |
C6H3F3N4O3 |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-nitropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H3F3N4O3/c7-6(8,9)4(14)12-5-10-1-3(2-11-5)13(15)16/h1-2H,(H,10,11,12,14) |
InChI Key |
XNRDQOMWWCVGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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